molecular formula C9H8F2O2 B1424251 2,2-Difluoro-2-(2-methylphenyl)acetic acid CAS No. 1250354-50-7

2,2-Difluoro-2-(2-methylphenyl)acetic acid

Cat. No. B1424251
M. Wt: 186.15 g/mol
InChI Key: SXQZXCPIDDTVQM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methylphenyl)acetic acid is a chemical compound with the CAS Number: 1250354-50-7 . It has a molecular weight of 186.16 . The IUPAC name for this compound is difluoro (2-methylphenyl)acetic acid . It is stored at room temperature and has an oil-like physical form .


Synthesis Analysis

The synthesis of related compounds often involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F2O2/c1-6-4-2-3-5-7 (6)9 (10,11)8 (12)13/h2-5H,1H3, (H,12,13) . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation.


Physical And Chemical Properties Analysis

This compound is an oil-like substance stored at room temperature . Further physical and chemical properties may be inferred from its molecular structure and the properties of similar compounds.

Scientific Research Applications

Chemical Synthesis and Reactions

2,2-Difluoro-2-(2-methylphenyl)acetic acid and its derivatives are primarily used in chemical synthesis. Suga and Schlosser (1990) describe the transformation of 2,2-difluoro-1-bromoalkanes into various fluoroalkyl compounds through nucleophilic substitution, showcasing the reactivity of such compounds in organic synthesis (Suga & Schlosser, 1990). Similarly, Eusterwiemann et al. (2012) demonstrate the use of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as a source of difluorocarbene, highlighting its reactivity comparable to other difluorocarbene reagents (Eusterwiemann, Martínez, & Dolbier, 2012).

Preparation of Bioactive Compounds

Kitagawa et al. (1990) utilized 2,2-difluoroketene silyl acetal, a related compound, in reactions with unsaturated carbonyl compounds to prepare bioactive molecules such as difluoro analogs of amino acids (Kitagawa, Hashimoto, Kobayashi, & Taguchi, 1990). Huang et al. (2021) describe the synthesis of thiodifluoroindoleone derivatives via decarboxylative cyclization, using 2,2-difluoro-2-(phenylthio)acetic acid, demonstrating its utility in synthesizing biologically active compounds (Huang et al., 2021).

Fluorination Processes

In the context of fluorination, Balandeh et al. (2017) explored the electrochemical fluorination of methyl(phenylthio)acetate, a similar compound, highlighting the efficiency of this method in synthesizing fluorinated organic compounds (Balandeh et al., 2017).

Safety and Toxicological Assessments

Research by EFSA (2010, 2011, 2014) on various perfluoro acetic acid derivatives, which are structurally related to 2,2-difluoro-2-(2-methylphenyl)acetic acid, focuses on the safety evaluation of these substances for use in food contact materials, emphasizing the importance of toxicity and safety assessments in the application of such chemicals (Flavourings, 2010), (Flavourings, 2014), (Andon et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,2-difluoro-2-(2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6-4-2-3-5-7(6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQZXCPIDDTVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(2-methylphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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